An In-depth Technical Guide to 2,6-Dimethylpyrazine: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 2,6-Dimethylpyrazine: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylpyrazine is a heterocyclic aromatic organic compound that is a key contributor to the flavor and aroma of numerous foods. Beyond its organoleptic properties, this pyrazine derivative has garnered interest in the scientific community for its potential biological activities and as a synthetic precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, and known biological effects of 2,6-Dimethylpyrazine, with a focus on its relevance to chemical research and drug development.
Chemical Structure and Identification
2,6-Dimethylpyrazine belongs to the pyrazine family, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The structure of 2,6-Dimethylpyrazine is characterized by the presence of two methyl groups substituted at the 2 and 6 positions of the pyrazine ring.
Table 1: Chemical Identifiers for 2,6-Dimethylpyrazine
| Identifier | Value |
| IUPAC Name | 2,6-dimethylpyrazine[1] |
| CAS Number | 108-50-9[1] |
| Molecular Formula | C₆H₈N₂[1] |
| SMILES | CC1=CN=CC(=N1)C[1] |
| InChI | InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3[1] |
| InChIKey | HJFZAYHYIWGLNL-UHFFFAOYSA-N[1] |
Physicochemical Properties
2,6-Dimethylpyrazine is a white to pale yellow crystalline solid at room temperature with a characteristic nutty, coffee-like odor.[2] It is moderately soluble in water and highly soluble in organic solvents like ethanol and chloroform.[3]
Table 2: Physicochemical Properties of 2,6-Dimethylpyrazine
| Property | Value | Reference |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2][4] |
| Melting Point | 47-48 °C | [1] |
| Boiling Point | 154-155 °C at 760 mmHg | [1] |
| Density | 0.9994 g/cm³ | [5] |
| Solubility | Soluble in water and organic solvents | [1][3] |
| logP | 0.54 | [1] |
| pKa | 2.49±0.10 (Predicted) | [2] |
Synthesis and Manufacturing
The primary industrial synthesis of 2,6-Dimethylpyrazine involves the condensation of 1,2-diaminopropane with a 1,2-dicarbonyl compound, followed by oxidation. Biosynthetic routes have also been explored, with microorganisms such as Bacillus subtilis capable of producing 2,6-Dimethylpyrazine from L-threonine.[6][7]
General Chemical Synthesis Protocol
A common laboratory-scale synthesis involves the reaction of 1,2-diaminopropane with a suitable α-dicarbonyl compound like methylglyoxal, followed by an oxidation step to form the aromatic pyrazine ring.
Experimental Protocol: Synthesis via Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane and a suitable solvent such as ethanol.
-
Addition of Dicarbonyl: Slowly add an equimolar amount of methylglyoxal to the stirred solution at room temperature. The reaction is often exothermic.
-
Condensation: After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the condensation and cyclization to form the dihydropyrazine intermediate.
-
Oxidation: Cool the reaction mixture and introduce an oxidizing agent, such as manganese dioxide or air, to facilitate the dehydrogenation of the dihydropyrazine to 2,6-Dimethylpyrazine.
-
Workup and Purification: After the oxidation is complete, filter the reaction mixture to remove any solid residues. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Analytical Characterization
The identity and purity of 2,6-Dimethylpyrazine are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2,6-Dimethylpyrazine in CDCl₃ typically shows a singlet for the two equivalent aromatic protons around δ 8.26 ppm and a singlet for the six equivalent methyl protons around δ 2.53 ppm.[1]
-
¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ will exhibit signals for the methyl carbons around δ 21.5 ppm, the aromatic C-H carbons around δ 141.5 ppm, and the substituted aromatic carbons at approximately δ 152.7 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dimethylpyrazine will show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=N and C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,6-Dimethylpyrazine will show a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight.
Biological Activity and Relevance to Drug Development
While primarily known as a flavoring agent, studies on 2,6-Dimethylpyrazine and related compounds suggest potential biological activities that may be of interest to drug development professionals.
Toxicological Profile
The acute oral toxicity of 2,6-Dimethylpyrazine is considered moderate. For the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, the LD₅₀ in rats is reported to be 460 mg/kg.[8]
Table 3: Toxicological Data for Related Pyrazines
| Compound | Species | Route | LD₅₀ | Reference |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral | 460 mg/kg | [8] |
| 2,5-Dimethylpyrazine | Rat | Oral | 880 mg/kg | [9] |
| 2,5-Dimethylpyrazine | Mouse | Intraperitoneal | 1080 mg/kg | [9] |
Potential Pharmacological Effects
Research has indicated that some dimethylpyrazine isomers may have effects on the reproductive system. For instance, 2,5-dimethylpyrazine has been shown to inhibit the growth of the testes and accessory sex glands in male rats.[5] It is important to note that these studies often use concentrations higher than typical dietary exposure.
Of particular interest to drug development is the observation that 2,6-dimethylpyrazine can serve as a substrate for the production of hypoglycemic and antilipolytic compounds.[10] This suggests its potential as a scaffold or starting material in the synthesis of new therapeutic agents targeting metabolic disorders.
Metabolism
In vivo, 2,6-dimethylpyrazine is expected to be metabolized primarily through the oxidation of its aliphatic side-chains to form corresponding carboxylic acid derivatives.[9] These metabolites can then be excreted, either unchanged or as conjugates.[9]
Conclusion
2,6-Dimethylpyrazine is a well-characterized molecule with significant applications in the food industry. For researchers and drug development professionals, its straightforward synthesis, defined chemical properties, and emerging biological relevance make it an interesting compound for further investigation. Its role as a potential precursor for metabolically active compounds warrants deeper exploration into its pharmacological and toxicological profiles. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects to fully understand its potential as a lead compound or scaffold in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 10. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
